8-(benzylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
Description
8-(Benzylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by substitutions at positions 3, 7, and 8 of the xanthine core. The compound features:
- 3-Methyl group: A common substituent in xanthine derivatives to modulate pharmacokinetic properties.
- 8-Benzylamino group: A critical substituent influencing biological activity, particularly in kinase inhibition .
This compound has been investigated as a protein kinase CK2 inhibitor, demonstrating an IC50 of 8.5 µM in enzymatic assays. Its inhibitory activity is attributed to the synergistic effects of the 3-methyl group stabilizing the binding conformation and the 7-(3-phenoxypropyl) chain occupying hydrophobic pockets in the enzyme’s active site .
Properties
IUPAC Name |
8-(benzylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-26-19-18(20(28)25-22(26)29)27(13-8-14-30-17-11-6-3-7-12-17)21(24-19)23-15-16-9-4-2-5-10-16/h2-7,9-12H,8,13-15H2,1H3,(H,23,24)(H,25,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRYLEWDKCIRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CCCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(benzylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Its unique structure incorporates multiple functional groups, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 425.48 g/mol. The compound features a purine core with a benzylamino group and a phenoxypropyl substituent, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N5O4 |
| Molecular Weight | 425.48 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. The specific binding sites and pathways remain an area of ongoing research.
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models.
- Antiviral Properties : There is evidence that it may interfere with viral replication processes.
Case Studies
- Antitumor Efficacy : In a study conducted on human cancer cell lines, this compound demonstrated significant cytotoxicity. The IC50 values varied across different cell lines, indicating selective efficacy.
- Inhibition of Enzymatic Activity : Research has shown that this compound effectively inhibits specific kinases involved in cancer progression. Detailed kinetic studies revealed a competitive inhibition mechanism with low micromolar affinity.
In Vitro Studies
In vitro assays have confirmed the compound's ability to modulate various biological pathways:
- Cell Viability Assays : These assays demonstrated dose-dependent effects on cell survival.
- Apoptosis Assays : Flow cytometry analysis indicated increased apoptotic cells upon treatment with the compound.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of the compound:
- Tumor Xenograft Models : Administration of the compound resulted in reduced tumor size compared to controls.
- Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses.
Comparison with Similar Compounds
Position 7 Substituents
- Hydrophobic chains (e.g., 3-phenoxypropyl, naphthalen-3-ylmethyl) enhance binding to allosteric pockets in kinases. For example, ZINC06444857’s naphthyl group improves Eg5 inhibition compared to the target compound’s phenoxypropyl group .
Position 8 Modifications
Position 1 Methylation
- 1-Methylation (e.g., ) sterically hinders binding in some kinases, as seen in reduced CK2 inhibition compared to the target compound .
Key Research Findings
- CK2 Inhibition: The target compound’s 3-phenoxypropyl chain and benzylamino group synergistically stabilize interactions with Tyr104 and Tyr352 residues in CK2 .
- Eg5 Inhibition : ZINC06444857’s imidazole and naphthyl groups achieve sub-micromolar activity, outperforming the target compound in spindle disruption assays .
- Synthetic Feasibility: Bromination at position 8 (as in ) is a common step for introducing diverse amino/thio substituents, enabling rapid analog synthesis.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 8-(benzylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the purine core .
- Temperature control : Maintaining 50–80°C minimizes side reactions during benzylamino group introduction .
- Purification : Column chromatography with silica gel (gradient elution: 5–20% methanol in dichloromethane) isolates the compound from byproducts .
Q. How can spectroscopic techniques (e.g., NMR, HPLC) be employed to characterize the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for diagnostic groups:
- Benzylamino protons: δ 7.2–7.4 (multiplet, aromatic), δ 4.3 (singlet, NH) .
- Phenoxypropyl chain: δ 3.8–4.1 (triplet, OCH2), δ 1.8–2.1 (pentet, CH2) .
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water 60:40) to assess purity and detect degradation products .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound derivatives?
- Methodological Answer :
- Substituent variation : Replace the benzylamino group with cyclohexylamino or imidazole derivatives to assess steric/electronic effects on target binding .
- Biological assays : Test derivatives in adenosine receptor binding assays (IC50 values) and correlate with logP (measured via shake-flask method) to establish hydrophobicity-activity trends .
Advanced Research Questions
Q. How do solvent polarity and reaction temperature influence the stability and degradation pathways of this compound?
- Methodological Answer :
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) in aqueous (pH 1–10) and organic media.
- Aqueous degradation : Hydrolysis of the purine dione ring dominates at pH >8, forming 6-oxo metabolites .
- Organic media : Ethanol stabilizes the compound, while DMSO accelerates oxidation of the phenoxypropyl chain .
- Analytical tools : UPLC-MS identifies degradation products (e.g., m/z 435.5 → 289.2 for dealkylated fragments) .
Q. What experimental approaches are used to identify biological targets of this compound in pharmacological studies?
- Methodological Answer :
- Target fishing : Use affinity chromatography (compound immobilized on NHS-activated Sepharose) to pull down binding proteins from cell lysates .
- Functional assays : Screen against kinase panels (e.g., EGFR, MAPK) and adenosine receptors (A1, A2A) to quantify inhibition (IC50) .
- Computational docking : Model interactions with adenosine A2A receptor (PDB: 4UHR) to predict binding modes and guide mutagenesis studies .
Q. How can molecular docking studies be integrated with biochemical assays to elucidate the binding mechanisms of this compound with adenosine receptors?
- Methodological Answer :
- Docking protocols : Use AutoDock Vina to simulate ligand-receptor interactions, focusing on key residues (e.g., His264, Glu169 in A2A) .
- Validation : Compare docking scores with experimental Kd values from SPR (surface plasmon resonance) assays .
- Mutagenesis : Engineer receptor mutants (e.g., His264Ala) and measure binding affinity shifts via radioligand displacement assays .
Q. What in vitro models are appropriate for assessing the cytotoxicity and therapeutic index of this compound derivatives?
- Methodological Answer :
- Cell lines : Use HEK293 (normal) and HeLa (cancer) cells for MTT assays (48-hour exposure, IC50 calculation) .
- Therapeutic index : Compare IC50 in cancer vs. normal cells and correlate with selectivity for target receptors (e.g., A2A in T cells) .
- Metabolic stability : Incubate derivatives with liver microsomes (human/rat) to predict hepatic clearance rates .
Q. How do pH variations affect the chemical reactivity and solubility of this compound in aqueous and non-aqueous media?
- Methodological Answer :
- Solubility profiling : Measure solubility in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) via shake-flake method .
- Reactivity trends : At pH <3, protonation of the benzylamino group increases solubility but promotes hydrolysis of the purine core .
- Non-aqueous media : In DMSO, the compound remains stable for >24 hours at 25°C, making it suitable for stock solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
